molecular formula C15H11ClN2O2S B2993424 N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide CAS No. 942002-66-6

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B2993424
CAS No.: 942002-66-6
M. Wt: 318.78
InChI Key: NKOMLKJYYJSAMM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a chlorophenoxy group attached to an acetamide moiety, which is further connected to the benzothiazole ring

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Research: Preliminary studies suggest that it may exhibit cytotoxic activity against certain cancer cell lines.

Industry:

    Pesticides: The compound can be used as an active ingredient in the formulation of pesticides due to its biological activity.

    Dyes and Pigments: It can be used in the synthesis of dyes and pigments for textile and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and a suitable acylating agent.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide
  • N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenoxy)acetamide
  • N-(1,3-benzothiazol-5-yl)-2-(4-bromophenoxy)acetamide

Comparison:

  • N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substituents (fluoro, bromo), the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMLKJYYJSAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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